

# GLPG1837: A Comparative Analysis of Potency Across CFTR Mutations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GLPG1837 |           |
| Cat. No.:            | B607657  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of **GLPG1837**, a novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, across various CFTR mutations. The data presented is compiled from preclinical and clinical studies to offer an objective overview for research and drug development purposes.

### **Introduction to GLPG1837**

**GLPG1837** (also known as ABBV-974) is a CFTR potentiator developed by Galapagos and AbbVie.[1] Like other potentiators, its primary mechanism of action is to increase the channel opening probability of the CFTR protein at the cell surface, thereby enhancing chloride ion transport.[2][3] This action is particularly relevant for CFTR mutations where the protein is present at the cell membrane but exhibits defective gating (Class III mutations) or reduced ion flow (Class IV mutations).[2]

## **Comparative Potency of GLPG1837**

In vitro studies have demonstrated that **GLPG1837** exhibits a higher potency and efficacy on several Class III and IV CFTR mutations when compared to the first-generation potentiator, Ivacaftor (VX-770).[2]

### In Vitro Potency and Efficacy



The following tables summarize the in vitro potency (EC50) and efficacy of **GLPG1837** in comparison to Ivacaftor across different CFTR mutations, as determined by the Yellow Fluorescent Protein (YFP) halide assay and Transepithelial Clamp Circuit (TECC) experiments.

Table 1: Potency (EC50) of GLPG1837 vs. Ivacaftor on Various CFTR Mutations

| CFTR Mutation                | GLPG1837 EC50<br>(nM) | Ivacaftor (VX-770)<br>EC50 (nM)            | Assay Type       |
|------------------------------|-----------------------|--------------------------------------------|------------------|
| F508del (low temp corrected) | 3.5 ± 0.2             | 11.1 ± 3.6                                 | YFP Halide Assay |
| G551D                        | 339                   | Not explicitly stated in direct comparison | YFP Halide Assay |
| G551D/F508del                | 159                   | Not explicitly stated in direct comparison | TECC             |

Data sourced from multiple preclinical studies.[2][4]

Table 2: Efficacy of **GLPG1837** Relative to Ivacaftor (VX-770)

| CFTR Mutation | GLPG1837 Efficacy (% of Ivacaftor) | Assay Type       |
|---------------|------------------------------------|------------------|
| G178R         | 154%                               | YFP Halide Assay |
| S549N         | 137%                               | YFP Halide Assay |
| G551D         | 260%                               | YFP Halide Assay |
| R117H         | 120%                               | YFP Halide Assay |
| G551D/F508del | 173%                               | TECC             |

Efficacy is presented as the maximal activation achieved by **GLPG1837** relative to the maximal activation by Ivacaftor.[2]

### **Clinical Trial Data**



Clinical trials have also provided evidence of **GLPG1837**'s efficacy in patients with specific CFTR mutations.

Table 3: Clinical Trial Outcomes for **GLPG1837** (SAPHIRA 1 Study)

| Outcome Measure              | Baseline (Post-Ivacaftor<br>Washout) | End of GLPG1837<br>Treatment               |
|------------------------------|--------------------------------------|--------------------------------------------|
| Mean Sweat Chloride (mmol/L) | 97.7                                 | 68.7                                       |
| ppFEV1                       | 68.5%                                | 73.1% (returned to pre-<br>washout levels) |

The SAPHIRA 1 study was an open-label, phase 2a study in adult CF patients with at least one G551D mutation.[5][6][7] These results were reported to be comparable to those of Kalydeco (ivacaftor).[6]

# Signaling Pathways and Experimental Workflows CFTR Channel Activation Pathway

The following diagram illustrates the general signaling pathway for the activation of the CFTR channel, which is the target of potentiators like **GLPG1837**.





3. Converts ATP to cAMP

1. Binds

Click to download full resolution via product page

Caption: CFTR channel activation pathway and the role of GLPG1837.



## **Experimental Workflow: YFP Halide Assay**

This diagram outlines the workflow for the YFP halide assay, a common method for measuring CFTR activity in vitro.





Click to download full resolution via product page

Caption: Workflow for the YFP Halide Assay to assess CFTR function.



# **Experimental Workflow: Transepithelial Clamp Circuit** (TECC)

The TECC assay measures ion transport across a monolayer of epithelial cells, providing a more physiologically relevant assessment of CFTR function.





Click to download full resolution via product page

Caption: Workflow for the Transepithelial Clamp Circuit (TECC) assay.



# Experimental Protocols YFP Halide Assay Protocol

The Yellow Fluorescent Protein (YFP) halide assay is a cell-based fluorescence quenching method used to measure CFTR-mediated halide transport.[8][9][10]

- Cell Culture and Transfection:
  - HEK293 cells are seeded in 96- or 384-well black, clear-bottom plates.
  - Cells are co-transfected with plasmids encoding the specific CFTR mutant of interest and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).[2][4]
  - The cells are incubated for 24-48 hours to allow for expression of the proteins. For temperature-sensitive mutants like F508del, a low-temperature incubation (e.g., 27°C) for the final 24 hours may be used to facilitate protein trafficking to the cell surface.

#### Assay Procedure:

- Cells are washed with a chloride-based buffer (e.g., PBS).
- A baseline fluorescence reading is taken using a fluorescence plate reader.
- Cells are then treated with a CFTR activator, typically forskolin, along with varying concentrations of the potentiator being tested (e.g., GLPG1837).[2][4]
- The chloride-based buffer is rapidly replaced with an iodide-based buffer.
- The YFP fluorescence is monitored over time. The influx of iodide through open CFTR channels leads to a quenching (decrease) of the YFP fluorescence.[11][12]

#### Data Analysis:

- The rate of fluorescence decay is proportional to the halide permeability and thus CFTR activity.
- Dose-response curves are generated by plotting the rate of quenching against the concentration of the potentiator.



 From these curves, the EC50 (the concentration at which 50% of the maximal effect is observed) and the maximum efficacy can be determined.

# Transepithelial Clamp Circuit (TECC) / Ussing Chamber Protocol

The TECC, often performed in an Ussing chamber, measures ion transport across a polarized epithelial cell monolayer. This assay provides a measure of net ion movement and is considered a gold standard for assessing CFTR function in a more physiologically relevant context.[13][14]

#### · Cell Culture:

- Primary human bronchial epithelial (HBE) cells from CF patients with specific mutations are cultured on permeable filter supports (e.g., Transwells) at an air-liquid interface to promote differentiation into a polarized epithelium.[2]
- Ussing Chamber Setup:
  - The permeable support with the confluent cell monolayer is mounted between the two halves of an Ussing chamber.
  - The apical and basolateral sides of the monolayer are bathed in separate physiological solutions.
  - The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc),
     which represents the net ion transport, is measured.[11]
- Measurement of CFTR Activity:
  - A baseline Isc is recorded.
  - To isolate CFTR-mediated chloride secretion, other ion channels may be inhibited (e.g., amiloride to block epithelial sodium channels).
  - CFTR is then activated by adding a cAMP agonist like forskolin to the apical solution.



- The potentiator (e.g., GLPG1837) is added at various concentrations, and the change in Isc is recorded. An increase in the Isc corresponds to increased chloride secretion through CFTR.[2]
- Data Analysis:
  - $\circ$  The change in Isc ( $\Delta$ Isc) induced by the potentiator is calculated.
  - Dose-response curves are constructed to determine the EC50 and maximal efficacy of the compound.

### Conclusion

The available in vitro and clinical data suggest that **GLPG1837** is a potent CFTR potentiator with enhanced efficacy on several Class III and IV mutations compared to Ivacaftor. Its ability to restore CFTR function to levels comparable to the standard of care in clinical trials for the G551D mutation underscores its potential as a therapeutic agent for cystic fibrosis. The experimental protocols described provide standardized methods for the continued evaluation and comparison of novel CFTR modulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. rupress.org [rupress.org]
- 2. Identification and Characterization of Novel CFTR Potentiators PMC [pmc.ncbi.nlm.nih.gov]
- 3. cff.org [cff.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GLPG1837, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]



- 7. researchgate.net [researchgate.net]
- 8. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. cff.org [cff.org]
- 14. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- To cite this document: BenchChem. [GLPG1837: A Comparative Analysis of Potency Across CFTR Mutations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607657#glpg1837-potency-comparison-across-different-cftr-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





Check Availability & Pricing